4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes an acetyl group, a butyl chain, a hydroxy group, and a nitrophenyl group attached to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted amide or nitrile.
Introduction of the Acetyl Group: This step often involves acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Attachment of the Butyl Chain: This can be done through alkylation reactions using butyl halides under basic conditions.
Addition of the Hydroxy Group: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide can introduce the hydroxy group.
Incorporation of the Nitrophenyl Group: This step may involve nitration reactions using nitric acid or nitronium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in electron transfer processes, while the hydroxy and acetyl groups may be involved in hydrogen bonding or other interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-1-butyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the nitro group, which may result in different reactivity and biological activity.
4-acetyl-1-butyl-3-hydroxy-5-(2-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one:
Uniqueness
The presence of the nitrophenyl group in 4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. This unique structure may make it more suitable for specific applications in research and industry.
Properties
IUPAC Name |
3-acetyl-1-butyl-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-3-4-9-17-14(13(10(2)19)15(20)16(17)21)11-7-5-6-8-12(11)18(22)23/h5-8,14,20H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKNILREWJGRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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